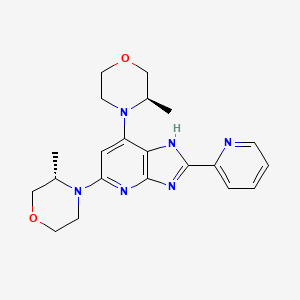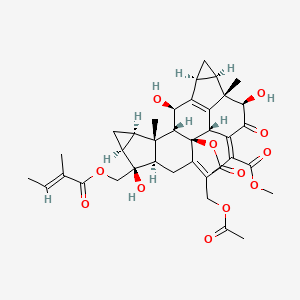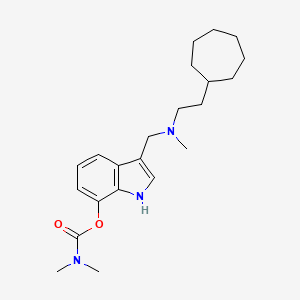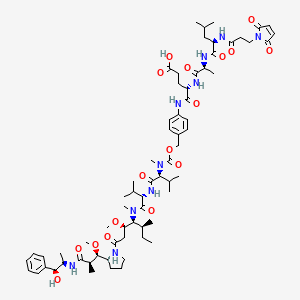
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound that plays a crucial role in various biochemical processes. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme kinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt involves the incorporation of deuterium atoms into the S-methyl group of S-Adenosyl-L-methionine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its tetra(p-toluenesulfonate) salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical purity of the final product.
化学反応の分析
Types of Reactions
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions.
Transmethylation: It participates in the transfer of methyl groups to other molecules.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include methylated compounds, demethylated derivatives, and various oxidized or reduced forms of the original compound.
科学的研究の応用
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Biochemistry: Studying enzyme kinetics and metabolic pathways.
Molecular Biology: Investigating gene expression and epigenetic modifications.
Medicine: Researching potential therapeutic applications in treating diseases related to methylation defects.
Industry: Used in the production of isotopically labeled compounds for various applications.
作用機序
The compound exerts its effects by acting as a methyl donor in biochemical reactions. It interacts with various enzymes, such as methyltransferases, to transfer methyl groups to target molecules. This process is crucial for regulating gene expression, protein function, and other cellular processes.
類似化合物との比較
Similar Compounds
S-Adenosyl-L-methionine: The non-deuterated form of the compound.
S-Adenosyl-L-homocysteine: A related compound involved in methylation reactions.
Methylcobalamin: Another methyl donor used in biochemical processes.
Uniqueness
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is unique due to its isotopic labeling, which allows for more precise studies of biochemical processes. The deuterium atoms provide a distinct advantage in tracing metabolic pathways and understanding enzyme mechanisms.
特性
分子式 |
C29H38N6O11S3 |
|---|---|
分子量 |
745.9 g/mol |
IUPAC名 |
(2R)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.2C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10)/t7-,8?,10?,11?,14?,27?;;/m1../s1/i1D3;; |
InChIキー |
WKVUPXDTGYGZPJ-KLUXQFABSA-N |
異性体SMILES |
[2H]C([2H])([2H])[S+](CC[C@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



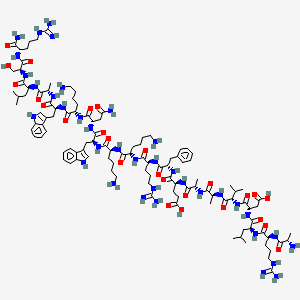
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
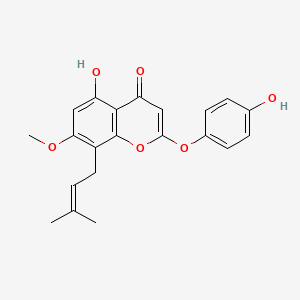
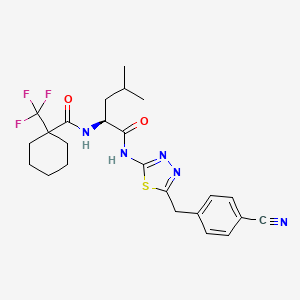
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
